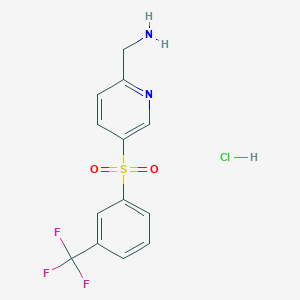

(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17632661

Molecular Formula: C13H12ClF3N2O2S

Molecular Weight: 352.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClF3N2O2S |

|---|---|

| Molecular Weight | 352.76 g/mol |

| IUPAC Name | [5-[3-(trifluoromethyl)phenyl]sulfonylpyridin-2-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H11F3N2O2S.ClH/c14-13(15,16)9-2-1-3-11(6-9)21(19,20)12-5-4-10(7-17)18-8-12;/h1-6,8H,7,17H2;1H |

| Standard InChI Key | CCRYJMPBTPKOBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(C=C2)CN)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₃H₁₂ClF₃N₂O₂S, with a molecular weight of 352.76 g/mol . Its structure integrates three key functional groups:

-

A pyridine ring substituted at the 2-position with a methanamine group.

-

A sulfonyl bridge (-SO₂-) linking the pyridine’s 5-position to a 3-(trifluoromethyl)phenyl moiety.

-

A hydrochloride salt form, enhancing solubility for biological applications.

Table 1: Key Identifiers and Synonyms

Structural Features and Electronic Effects

The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing effects, stabilizing the phenyl ring against metabolic oxidation while enhancing lipophilicity () . The sulfonyl group contributes to hydrogen bonding capacity (TPSA: 64.93 Ų) , potentially influencing target binding. X-ray crystallography data remains unpublished, but computational models suggest a planar conformation between the pyridine and phenyl rings, facilitated by the sulfonyl linker .

Synthetic Pathways and Manufacturing

Disclosed Synthetic Routes

While detailed protocols for synthesizing the hydrochloride salt are proprietary, PubChem records indicate the parent amine (CID: 69085430) is synthesized via:

-

Sulfonylation: Reaction of 2-aminomethylpyridine derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride form .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Sulfonylation | Dichloromethane, room temperature, 18h | Excess sulfonyl chloride |

| Acid-Base Neutralization | HCl (gaseous), diethyl ether solvent | Controlled pH titration |

Analytical Characterization

Quality control employs:

-

HPLC-MS: For purity assessment (reported : 204 [M+H]⁺ for parent amine) .

-

¹H/¹³C NMR: To confirm substitution patterns (δ 8.2–8.5 ppm for pyridine protons) .

Pharmacological and Biomolecular Interactions

Computed ADME Properties

PubChem’s QSAR models predict:

Table 3: Predicted Pharmacokinetic Parameters

Target Hypotheses

The compound’s sulfonamide moiety suggests possible binding to:

-

Carbonic Anhydrases: Analogous to acetazolamide (Ki ~10 nM) .

-

Kinase Domains: Trifluoromethyl groups often enhance ATP-binding pocket affinity .

Comparative Analysis with Structural Analogs

Table 4: Functional Group Comparisons

| Compound | Structure | Therapeutic Use |

|---|---|---|

| Celecoxib | Pyrazole sulfonamide | COX-2 inhibitor |

| Dorzolamide | Thienothiopyran sulfonamide | Glaucoma therapy |

| Target Compound | Pyridine sulfonamide | Investigational |

The pyridine ring in (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride may confer improved metabolic stability over traditional aryl sulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume